1-Bromo-3-chloropropane-d6

Übersicht

Beschreibung

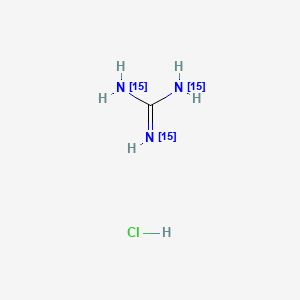

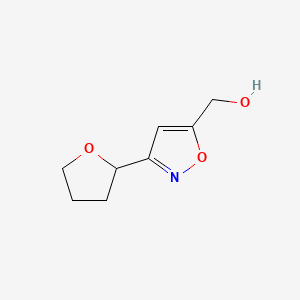

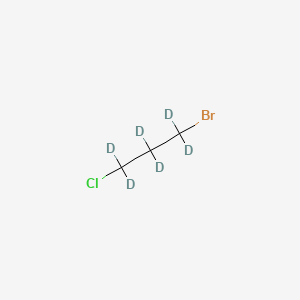

1-Bromo-3-chloropropane-d6: is a deuterated derivative of 1-Bromo-3-chloropropane, an organohalogen compound. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for this compound is ClCD2CD2CD2Br, and it has a molecular weight of 163.47 g/mol .

Wirkmechanismus

Target of Action

1-Bromo-3-chloropropane-d6, also known as BCP, is an organohalogen compound . It is primarily used as an alkylating agent to install the –(CH2)3Cl and –(CH2)3– groups . This compound is generally used as a C3 linker/spacer in a wide range of molecules, including medicinally important compounds .

Mode of Action

BCP is produced by free-radical addition of hydrogen bromide to allyl chloride . It acts as an alkylating agent, which means it can transfer an alkyl group to its target molecules. This property is utilized in the synthesis of various compounds, where it helps install specific groups to the target molecules .

Biochemical Pathways

It is known that bcp is used in the synthesis of various compounds, including polymer nanoparticles for drug delivery . Therefore, it can be inferred that the biochemical pathways affected by BCP would largely depend on the specific compounds it helps synthesize.

Result of Action

The molecular and cellular effects of BCP’s action would largely depend on the specific compounds it helps synthesize. For instance, when used in the synthesis of polymer nanoparticles for drug delivery, the resulting nanoparticles can deliver drugs like doxorubicin, camptothecin, and cisplatin .

Biochemische Analyse

Biochemical Properties

1-Bromo-3-chloropropane-d6 is generally used as a C3 linker/spacer in a wide range of molecules including medicinally important compounds . It is used in the synthesis of polymer nanoparticles (NPs) to deliver doxorubicin, camptothecin, and cisplatin

Cellular Effects

It is known that it can be used in place of chloroform and is less toxic . The use of this compound in the single-step TRI reagent method decreases the possibility of contaminating RNA with DNA . It does not adversely affect the quality or quantity of the isolated RNA .

Molecular Mechanism

It is known that it is used as an alkylating agent to install the –(CH2)3Cl and –(CH2)3– groups .

Dosage Effects in Animal Models

Repeated (28 day) oral exposure to 1-bromo-3-chloropropane adversely affected the male reproductive system with signs of seminiferous tubular atrophy, and at higher doses (500 mg/kg bw/day) cell debris in the lumen of epididymis ducts and decrease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloropropane-d6 can be synthesized through the free-radical addition of deuterated hydrogen bromide to deuterated allyl chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

Preparation of Deuterated Allyl Chloride: Deuterated allyl chloride is prepared by reacting deuterated propylene with chlorine gas.

Addition of Deuterated Hydrogen Bromide: The deuterated allyl chloride is then reacted with deuterated hydrogen bromide in the presence of a free-radical initiator, such as azobisisobutyronitrile (AIBN), to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-chloropropane-d6 undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide results in the formation of deuterated 3-chloropropanol.

Elimination Reactions: The major product is deuterated propene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-chloropropane-d6 has several scientific research applications, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy. It helps in the accurate determination of chemical shifts and coupling constants.

Isotope Labeling: The compound is used in isotope labeling studies to trace the movement and transformation of molecules in chemical and biological systems.

Phase Separation Reagent: It is used as a phase separation reagent in the isolation of nucleic acids, particularly in the single-step TRI reagent method, which reduces the contamination of RNA with DNA.

Synthesis of Deuterated Compounds: this compound serves as a precursor in the synthesis of other deuterated compounds used in various research fields, including medicinal chemistry and materials science.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-chloropropane: The non-deuterated version of 1-Bromo-3-chloropropane-d6, used in similar applications but without the benefits of deuterium labeling.

1,3-Dibromopropane-d6: Another deuterated compound used in NMR spectroscopy and isotope labeling studies.

3-Bromo-1-propan-d6-ol: A deuterated alcohol used in the synthesis of deuterated compounds and as an NMR standard.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for the accurate determination of chemical shifts and coupling constants without interference from proton signals. Additionally, its use as a phase separation reagent in nucleic acid isolation reduces contamination and improves the quality of the extracted RNA .

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFESCIUQSIBMSM-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028033 | |

| Record name | 1-Bromo-3-chloropropane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-46-6 | |

| Record name | 1-Bromo-3-chloropropane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)